An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Tyroserleutide Hydrochloride
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of Tyroserleutide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyroserleutide, a tripeptide composed of L-tyrosine, L-serine, and L-leucine (Tyr-Ser-Leu), is a molecule of significant interest in the field of oncology. Initially identified from porcine spleen extracts, it has demonstrated potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the discovery, isolation, chemical synthesis, purification, and characterization of Tyroserleutide hydrochloride. It is designed to equip researchers and drug development professionals with the necessary technical insights and methodologies to work with this compound. The guide emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and is grounded in authoritative scientific references.
Introduction: The Emergence of a Bioactive Tripeptide
Tyroserleutide (also known as YSL) first emerged as a promising bioactive compound with potential applications in cancer therapy.[1] Its origin from a natural source, the spleen, suggested a role in the body's immune response and cellular regulation. Early studies indicated that Tyroserleutide could inhibit the proliferation of certain cancer cell lines, sparking further investigation into its mechanism of action and potential as a therapeutic agent.[1] The hydrochloride salt form of Tyroserleutide is often utilized to improve its solubility and stability for research and potential pharmaceutical applications.
This guide will first explore the initial discovery and isolation of Tyroserleutide from its natural source. Subsequently, it will provide a detailed, field-proven protocol for its chemical synthesis using solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. Finally, it will cover the essential techniques for the purification and in-depth characterization of Tyroserleutide hydrochloride, ensuring the production of a highly pure and well-defined compound for scientific investigation.
Discovery and Isolation from Natural Sources
The initial discovery of Tyroserleutide involved its extraction and isolation from porcine spleen.[1] This process, typical for the discovery of bioactive peptides from biological tissues, involves a multi-step approach aimed at separating the target peptide from a complex mixture of proteins, lipids, and other cellular components.
Rationale for Spleen as a Source
The spleen is a vital organ in the immune system, responsible for filtering blood and mounting immune responses. It is a rich source of various signaling molecules, including peptides and cytokines, that are involved in cellular communication and regulation. The hypothesis underlying the extraction from the spleen was that it might contain endogenous peptides with immunomodulatory and potentially anti-tumor activities.
General Protocol for Extraction and Isolation
While specific, detailed protocols for the original isolation of Tyroserleutide are not extensively published, a general workflow can be constructed based on standard methods for peptide extraction from animal tissues.
Step 1: Tissue Homogenization Fresh or frozen porcine spleen is homogenized in a suitable buffer to disrupt the cell membranes and release the intracellular contents. The buffer is typically chilled to prevent enzymatic degradation of the peptides.
Step 2: Defatting and Precipitation The homogenate is then treated with organic solvents, such as acetone or ethanol, to precipitate larger proteins and remove lipids. This step enriches the fraction containing smaller peptides.
Step 3: Centrifugation and Filtration The mixture is centrifuged to pellet the precipitated proteins and cellular debris. The supernatant, containing the peptide-rich extract, is then filtered to remove any remaining particulate matter.
Step 4: Chromatographic Purification The crude extract is subjected to a series of chromatographic steps to isolate the target peptide. This typically involves:
-
Size-Exclusion Chromatography (SEC): To separate peptides based on their molecular weight.
-
Ion-Exchange Chromatography (IEX): To separate peptides based on their net charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to achieve final purification of the target peptide based on its hydrophobicity.
Step 5: Lyophilization The purified peptide fraction is lyophilized (freeze-dried) to obtain a stable powder.
Chemical Synthesis of Tyroserleutide Hydrochloride
While initial discovery relied on extraction from a natural source, chemical synthesis offers a more controlled, scalable, and reproducible method for obtaining Tyroserleutide. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard and most efficient method for this purpose.
Principles of Fmoc-Based Solid-Phase Peptide Synthesis
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The N-terminus of each incoming amino acid is temporarily protected with an Fmoc group, which is removed with a mild base before the next amino acid is coupled. The side chains of reactive amino acids are protected with acid-labile groups, which are removed at the end of the synthesis.
Detailed Protocol for the Synthesis of Tyr-Ser-Leu
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Experimental Workflow:
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the resin with 20% piperidine in DMF.
-
Activate Fmoc-Leu-OH with DIC and OxymaPure® in DMF.
-
Couple the activated amino acid to the resin.
-
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of Leucine with 20% piperidine in DMF.
-
Second Amino Acid Coupling (Serine):
-
Activate Fmoc-Ser(tBu)-OH with DIC and OxymaPure® in DMF.
-
Couple the activated amino acid to the growing peptide chain.
-
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of Serine.
-
Third Amino Acid Coupling (Tyrosine):
-
Activate Fmoc-Tyr(tBu)-OH with DIC and OxymaPure® in DMF.
-
Couple the activated amino acid.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of Tyrosine.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the tBu protecting groups from Serine and Tyrosine using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and cleavage byproducts.
-
Lyophilization: Lyophilize the crude peptide to obtain a white powder.
-
Conversion to Hydrochloride Salt: Dissolve the purified peptide in a minimal amount of water and add a stoichiometric amount of 1M HCl. Lyophilize the solution to obtain Tyroserleutide hydrochloride as a stable, white powder.
Purification and Characterization
The purity and identity of the synthesized Tyroserleutide hydrochloride must be rigorously confirmed. This is achieved through a combination of purification and analytical techniques.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purifying synthetic peptides. The crude peptide is dissolved in a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA) is used to elute the peptide. The elution is monitored by UV absorbance at 214 nm and 280 nm. Fractions containing the pure peptide are collected, pooled, and lyophilized.
Characterization
4.2.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₂₇N₃O₆ |
| Monoisotopic Mass | 381.1900 g/mol |
| Average Mass | 381.425 g/mol |
| Molecular Formula (HCl salt) | C₁₈H₂₈ClN₃O₆ |
| Monoisotopic Mass (HCl salt) | 417.1667 g/mol |
| Average Mass (HCl salt) | 417.88 g/mol |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide and the presence of the three amino acid residues in the correct sequence. The spectra will show characteristic chemical shifts for the protons and carbons of Tyrosine, Serine, and Leucine.
4.2.3. Amino Acid Analysis (AAA)
Amino acid analysis can be performed to confirm the amino acid composition and stoichiometry of the purified peptide.
Physicochemical Properties of Tyroserleutide Hydrochloride
A thorough understanding of the physicochemical properties of Tyroserleutide hydrochloride is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Appearance | White to off-white powder | - |
| Molecular Formula | C₁₈H₂₈ClN₃O₆ | |
| Molecular Weight | 417.88 g/mol | |
| Solubility | Soluble in water | - |
| Storage Temperature | 2-8°C |
Mechanism of Action: A Multifaceted Approach
The antineoplastic activity of Tyroserleutide is believed to be multifaceted, involving the modulation of several key cellular pathways.
-
Inhibition of ICAM-1 Expression: Tyroserleutide has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 plays a crucial role in cell adhesion and is often overexpressed in tumor cells, facilitating their invasion and metastasis.
-
Modulation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. Tyroserleutide is thought to inhibit this pathway, thereby suppressing tumor growth.
-
Influence on the Ca²⁺/Calmodulin Pathway: There is evidence to suggest that Tyroserleutide may influence the calcium/calmodulin signaling pathway, which is involved in a wide range of cellular processes, including proliferation and apoptosis.
-
Induction of Apoptosis and Cell Cycle Arrest: Studies have indicated that Tyroserleutide can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, further contributing to its anti-tumor effects.
Conclusion and Future Directions
Tyroserleutide hydrochloride is a bioactive tripeptide with demonstrated antineoplastic potential. This guide has provided a comprehensive technical overview of its discovery, chemical synthesis, and characterization. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers in the field of oncology and drug development. While clinical development of Tyroserleutide has faced challenges, its unique mechanism of action warrants further investigation. Future research could focus on optimizing its therapeutic properties through medicinal chemistry approaches, exploring its potential in combination therapies, and further elucidating its molecular targets to unlock its full therapeutic potential.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10045387, Tyroserleutide. [Link]
- Chen, J., et al. (2008). Evaluation of the therapeutic efficacy of tripeptide tyroserleutide (YSL) for human hepatocarcinoma by in vivo hollow fiber assay. Cancer Chemotherapy and Pharmacology, 62(5), 855-862.
- Wang, C., et al. (2003). Studies on the large scale synthesis and anti-tumor activity of YSL. Preparative Biochemistry & Biotechnology, 33(3), 189-195.
- Yao, Z., et al. (2006). Tripeptide tyroserleutide enhances the antitumor effects of macrophages and stimulates macrophage secretion of IL-1β, TNF-α, and NO in vitro. Cancer Immunology, Immunotherapy, 55(1), 56-60.
- Fields, G. B. (2001). Introduction to solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
